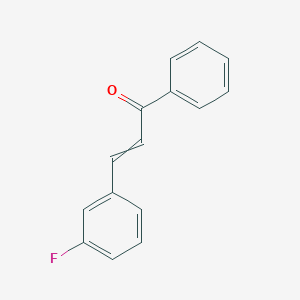

3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPMIRDTAXRDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327195 | |

| Record name | 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-41-9 | |

| Record name | 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Fundamental Reaction Pathways of the α,β-Unsaturated Ketone Moiety

The chemical behavior of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one is largely dictated by the electrophilic nature of its α,β-unsaturated ketone system. This functional group is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon, leading to a rich and diverse reaction chemistry.

Diverse Aldol (B89426) Condensation Variants for Scaffold Extension

The Claisen-Schmidt condensation represents the cornerstone for the synthesis of this compound itself, involving the base-catalyzed reaction between 3-fluorobenzaldehyde (B1666160) and acetophenone (B1666503). This crossed aldol condensation is a powerful tool for constructing the chalcone (B49325) backbone.

While the initial synthesis relies on this condensation, the resulting α,β-unsaturated ketone can further participate in aldol-type reactions for scaffold extension. Although specific examples with this compound are not extensively documented in readily available literature, the general reactivity of chalcones suggests its potential to react with enolates derived from ketones or other active methylene (B1212753) compounds. These reactions would lead to the formation of more complex diketones or other extended conjugated systems, offering pathways to a variety of polyfunctionalized molecules. The regioselectivity of such reactions would be a key aspect to consider, with the potential for both 1,2- and 1,4-addition to the enone system.

Investigations into Michael Addition Reactions

The conjugated system in this compound makes it an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon, leading to 1,4-conjugate addition products. This reaction is a fundamental and widely utilized method for carbon-carbon and carbon-heteroatom bond formation.

A variety of nucleophiles can be employed in Michael additions with chalcones. These include:

Carbon Nucleophiles: Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common Michael donors. The reaction of chalcones with these nucleophiles, typically catalyzed by a base like piperidine, leads to the formation of adducts that can be further cyclized to synthesize various heterocyclic compounds.

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles in Michael additions to chalcones. These reactions provide a straightforward route to β-amino, β-thio, and β-alkoxy ketones, respectively.

The presence of the fluorine atom on the phenyl ring can influence the electrophilicity of the β-carbon and thus the rate and outcome of the Michael addition.

| Nucleophile | Product Type |

| Malononitrile | 2-Amino-4-aryl-3-cyano-4H-pyran derivatives (after cyclization) |

| Ethyl Cyanoacetate | 2-Amino-4-aryl-3-ethoxycarbonyl-4H-pyran derivatives (after cyclization) |

| Thiols | β-Thio-ketones |

| Amines | β-Amino-ketones |

Reduction Chemistry of the Conjugated Double Bond and Carbonyl Group

The reduction of the α,β-unsaturated ketone moiety in this compound can be selectively controlled to yield different products. The two reactive sites, the carbon-carbon double bond and the carbonyl group, can be reduced either individually or simultaneously depending on the reducing agent and reaction conditions.

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the selective reduction of the alkene functionality, yielding the corresponding saturated ketone, 3-(3-Fluorophenyl)-1-phenylpropan-1-one. Enzymatic reductions, for instance using ene-reductases from microorganisms, have also been shown to be effective for the chemoselective reduction of the double bond in similar chalcones. researchgate.net

Selective Reduction of the Carbonyl Group: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the carbonyl group to a hydroxyl group, affording the corresponding allylic alcohol, 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-ol.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing conditions with catalytic hydrogenation can lead to the reduction of both the double bond and the carbonyl group, resulting in the formation of 3-(3-Fluorophenyl)-1-phenylpropan-1-ol.

| Reducing Agent | Primary Product |

| H₂/Pd-C | 3-(3-Fluorophenyl)-1-phenylpropan-1-one |

| NaBH₄ | 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-ol |

| LiAlH₄ | 3-(3-Fluorophenyl)-1-phenylpropan-1-ol |

Synthesis of Heterocyclic Scaffolds through Cyclization Reactions

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone moiety provides a reactive handle for intramolecular and intermolecular cyclization reactions.

Formation of Flavonoids and Structurally Related Derivatives

Flavonoids, a class of naturally occurring compounds with a C6-C3-C6 skeleton, can be synthesized from chalcone precursors. The synthesis of flavanones, a subclass of flavonoids, involves the intramolecular cyclization of a 2'-hydroxychalcone. To synthesize a flavonoid from this compound, the starting acetophenone would need to be substituted with a hydroxyl group at the 2'-position. The resulting 2'-hydroxy-3-fluorochalcone can then undergo acid- or base-catalyzed intramolecular Michael addition to form the corresponding 3'-fluoro-flavanone. mdpi.com

Further oxidation of the flavanone (B1672756) can lead to the formation of flavones. One-pot syntheses of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using a fluorinating agent like Selectfluor followed by cyclization have been reported, demonstrating another route to fluorinated flavonoids. rsc.orgresearchgate.net

Derivatization to Pyrazoles and Pyrimidines

The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system in this compound makes it an ideal substrate for reactions with binucleophiles to form five- and six-membered heterocyclic rings.

Pyrazoles: The reaction of chalcones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol (B145695) or acetic acid would lead to the formation of 5-(3-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives. The regioselectivity of this reaction is an important consideration.

Pyrimidines: Pyrimidine derivatives can be synthesized by the condensation of chalcones with amidine sources such as guanidine (B92328), urea (B33335), or thiourea (B124793). researchgate.net For instance, the reaction of this compound with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) would yield 4-(3-fluorophenyl)-6-phenyl-pyrimidin-2-ylamine. Similarly, reaction with urea or thiourea would lead to the corresponding pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione. These reactions provide a straightforward entry into a diverse range of substituted pyrimidines. researchgate.net

| Reagent | Heterocyclic Product |

| Hydrazine Hydrate | 5-(3-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| Phenylhydrazine | 5-(3-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole |

| Guanidine | 4-(3-fluorophenyl)-6-phenyl-pyrimidin-2-ylamine |

| Urea | 4-(3-fluorophenyl)-6-phenyl-pyrimidin-2(1H)-one |

| Thiourea | 4-(3-fluorophenyl)-6-phenyl-pyrimidine-2(1H)-thione |

Synthesis of Novel Oxazine and Thiazine Compounds

The chalcone structure is a precursor for the synthesis of six-membered heterocyclic compounds like oxazines and thiazines. scispace.comthepharmajournal.com These syntheses are typically achieved through condensation reactions with urea or thiourea, respectively, in the presence of an alkaline medium. thepharmajournal.com

For the synthesis of 1,3-oxazine derivatives, this compound can be reacted with urea in the presence of ethanolic sodium hydroxide. This reaction proceeds via a cyclocondensation mechanism. Similarly, reacting the parent chalcone with thiourea under similar alkaline conditions yields 1,3-thiazine derivatives. thepharmajournal.com The presence of the N-C-S linkage in thiazines makes them of particular interest in medicinal chemistry. thepharmajournal.com These reactions provide an efficient route to novel heterocyclic compounds with potential biological activities. ijrpr.comumpr.ac.id

**3.3. Advanced Mechanistic and Transformational Studies

Advanced Mechanistic and Transformational Studies

Oxidation Reactions Leading to Epoxides and Diols

The electron-deficient double bond in α,β-unsaturated ketones like this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation: The Johnson–Corey–Chaykovsky reaction is a widely used method for the synthesis of epoxides from enones. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky Reagent), to the carbon-carbon double bond. wikipedia.orgorganic-chemistry.org The reaction is a nucleophilic addition followed by an intramolecular substitution to form the three-membered epoxide ring. wikipedia.orgnrochemistry.com This method is a valuable alternative to traditional olefin epoxidation reactions. wikipedia.org

Diol Formation: While specific studies on the dihydroxylation of this compound are not prevalent, the general methodology for the conversion of α,β-unsaturated ketones to diols can be applied. This transformation can be achieved through various methods, including osmium tetroxide-catalyzed dihydroxylation or through a two-step process of epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). The reactivity of the fluorine atom is influenced by the presence of electron-withdrawing groups and the solvent used. acgpubs.orgacgpubs.org In the context of chalcones, the carbonyl group can delocalize the negative charge of the Meisenheimer complex intermediate, thus facilitating the substitution. acgpubs.org

Studies on polyfluorinated chalcones have shown that fluorine atoms, particularly at the para-position, can be substituted by nucleophiles like methoxide (B1231860) in the presence of a base. acgpubs.orgacgpubs.org The choice of solvent is crucial; for instance, using methanol (B129727) can promote SNAr, while a solvent like tetrahydrofuran (B95107) (THF) can suppress this side reaction and favor the desired condensation. acgpubs.orgsemanticscholar.org While the fluorine in the meta-position, as in the title compound, is generally less activated towards SNAr compared to ortho and para positions, under specific conditions with strong nucleophiles, substitution could be induced.

Metal-Facilitated Oxidative Radical Decarboxylative Cross-Coupling

Transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. researchgate.netrsc.org These reactions utilize carboxylic acids as readily available and stable starting materials. researchgate.net While a direct application to this compound is not explicitly documented, the general principles of these reactions can be extended to chalcone synthesis and derivatization.

Palladium-catalyzed decarboxylative Heck reactions, for example, have been employed for the synthesis of chalcones. researchgate.net In a related context, metallaphotoredox catalysis, often involving nickel, has been used for the decarboxylative cross-coupling of α-oxy carboxylic acids with aryl halides. nih.gov Such strategies could potentially be adapted to couple carboxylic acids with the chalcone scaffold, leading to novel derivatives. Iron photocatalysis has also been shown to enable the decarboxylation of various carboxylic acids for a range of radical transformations. nih.gov

C-H Bond Functionalization Approaches for Derivatization

Direct C-H bond functionalization represents a highly efficient and atom-economical strategy for the derivatization of organic molecules. For this compound, C-H functionalization could be targeted at several positions on the aromatic rings or at the vinylic positions. While specific literature on the C-H functionalization of this particular chalcone is limited, palladium-catalyzed C-H activation is a common strategy for similar substrates. These reactions can be used for arylation, alkylation, or other modifications, providing a direct route to more complex molecular architectures.

Retro-Corey-Chaykovsky Epoxidation Reactions

The retro-Corey-Chaykovsky epoxidation is the reverse transformation of the well-known epoxidation reaction, converting epoxides back into ketones. researchgate.netresearchgate.net This reaction typically involves the treatment of a geminal disubstituted epoxide with a weak base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a high-boiling solvent like mesitylene. researchgate.net This process results in the loss of a methylene group and the formation of a ketone. researchgate.net While the forward Corey-Chaykovsky reaction is more common for chalcones, the retro version could be relevant in synthetic sequences where an epoxide derived from this compound needs to be converted back to a carbonyl compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of protons, carbons, and other magnetically active nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and olefinic protons. The protons of the phenyl ring attached to the carbonyl group typically appear as multiplets in the downfield region, generally between δ 7.9 and 7.4 ppm. The olefinic protons, part of the α,β-unsaturated ketone system, present as doublets, a result of their coupling to each other. The β-proton, being closer to the fluorine-substituted phenyl ring, and the α-proton, adjacent to the carbonyl group, are distinguishable by their chemical shifts and coupling constants.

¹H NMR Spectral Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (Phenyl) | 7.95-8.05 | m | - |

| Aromatic H (Phenyl) | 7.40-7.60 | m | - |

| Aromatic H (3-Fluorophenyl) | 7.10-7.50 | m | - |

| Olefinic H (α) | 7.42 | d | 15.6 |

| Olefinic H (β) | 7.78 | d | 15.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the ketone is a key diagnostic signal, appearing significantly downfield, typically around δ 190 ppm. The olefinic carbons also have distinct chemical shifts, with the β-carbon appearing further downfield than the α-carbon due to its position relative to the electron-withdrawing carbonyl group. The aromatic carbons of both the phenyl and 3-fluorophenyl rings exhibit a range of signals, with their precise chemical shifts influenced by the fluorine substituent and their position within the rings. rsc.org The carbon directly bonded to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. rsc.org

¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C=O | 190.18 | - |

| C-F (3-Fluorophenyl) | 163.94 | d, JCF = 251.9 |

| Olefinic C (β) | 143.40 | - |

| Aromatic C (Phenyl, C1) | 137.99 | - |

| Aromatic C (Phenyl) | 132.77 | - |

| Aromatic C (3-Fluorophenyl) | 130.28 | d, JCF = 8.0 |

| Aromatic C (Phenyl) | 128.56 | - |

| Aromatic C (Phenyl) | 128.39 | - |

| Olefinic C (α) | 121.61 | - |

| Aromatic C (3-Fluorophenyl) | 116.03 | d, JCF = 21.9 |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong absorption due to the stretching vibration of the carbonyl (C=O) group of the ketone, which typically appears in the range of 1650-1670 cm⁻¹. rsc.org The stretching vibration of the carbon-carbon double bond (C=C) of the enone system is also observable, usually around 1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations give rise to a series of bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-F stretching vibration can also be identified, although it may be in a more crowded region of the spectrum.

Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Carbonyl (C=O) Stretch | 1665 |

| Olefinic (C=C) Stretch | 1609 |

| Aromatic (C=C) Stretch | 1588, 1449 |

| C-F Stretch | 1283-1215 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

When coupled with gas chromatography (GC), mass spectrometry (GC-MS) allows for the separation of components in a mixture before their analysis by MS. For a pure sample of this compound, GC-MS provides the retention time from the GC, which is a characteristic of the compound under the specific chromatographic conditions, and the mass spectrum from the MS. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.25 g/mol ). guidechem.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for chalcones include cleavage at the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. For instance, fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺) and the 3-fluorostyryl cation ([FC₆H₄CH=CH]⁺) would be expected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₅H₁₁FO, HRMS is used to determine its exact mass to several decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). The experimentally determined value from HRMS analysis is then compared to this theoretical value. A close correlation between the experimental and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. guidechem.comchemspider.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FO |

| Calculated Monoisotopic Mass | 226.079393 u |

| Experimentally Determined Mass | Typically within ± 5 ppm of calculated value |

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

For instance, the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a structurally analogous compound, has been fully elucidated. iucr.orgresearchgate.net This analysis reveals critical details about the solid-state conformation and packing, which are largely dictated by the electronic and steric properties of the substituents. Such studies show that these chalcones typically crystallize in monoclinic or triclinic systems. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6032 (7) |

| b (Å) | 5.9277 (6) |

| c (Å) | 27.600 (3) |

| β (°) | 93.183 (2) |

| Volume (ų) | 1242.0 (2) |

| Z | 4 |

The conformation of chalcones is a key aspect of their structure, with the molecule's planarity influencing its electronic and biological properties. X-ray diffraction data allows for the precise calculation of dihedral and torsion angles. The central α,β-unsaturated ketone bridge (the enone group) typically adopts an E (trans) configuration, which is the more stable arrangement. iucr.org

The molecule is generally not perfectly planar. The two aromatic rings—the phenyl ring attached to the carbonyl group and the 3-fluorophenyl ring—are twisted relative to each other. The dihedral angle between the mean planes of these two rings is a critical parameter. In the analogous compound, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, this dihedral angle is 48.92 (11)°. iucr.orgnih.gov This significant twist from planarity is a common feature in many chalcone (B49325) derivatives. Furthermore, the torsion angle of the enone bridge (C-C=C-C) confirms the trans geometry of the double bond. iucr.org

| Angle Description | Value (°) |

|---|---|

| Dihedral angle between bromophenyl and fluorophenyl rings | 48.92 (11) |

| Torsion angle (C6—C7=C8—C9) | -165.7 (2) |

Analysis of related chalcone crystal structures reveals that the packing is typically stabilized by weak C—H···O and C—H···F hydrogen bonds. nih.gov Additionally, C—H···π and π–π stacking interactions between the aromatic rings of adjacent molecules are often observed. researchgate.netiucr.org These interactions, though individually weak, collectively contribute to the formation of a stable, three-dimensional crystal lattice. For example, in the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, molecules are linked by C—H···O and C—H···F hydrogen bonds into sheets, which are further connected by π–π interactions. nih.gov

Microscopic Techniques in Structural Analysis (e.g., Scanning Electron Microscopy)

While X-ray crystallography provides atomic-level detail, microscopic techniques like Scanning Electron Microscopy (SEM) are used to characterize the macroscopic morphology and surface features of the bulk material. researchgate.net SEM analysis of a crystalline powder of this compound would provide high-resolution images of the individual crystals.

This analysis can reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., plates, needles, prisms). researchgate.net

Surface Topography: Features such as steps, cracks, or defects on the crystal faces.

Particle Size and Distribution: Information on the size range and uniformity of the crystalline particles.

Such morphological information is valuable for understanding the crystallization process and for quality control in the manufacturing of the compound. acs.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques are fundamental for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the Claisen-Schmidt condensation reaction typically employed for chalcone synthesis. nih.govmdpi.com Small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). As a solvent system (eluent) moves up the plate, the components of the mixture separate based on their polarity. rsc.org The starting materials (3-fluorobenzaldehyde and acetophenone) will have different retention factors (Rf values) compared to the more conjugated and often less polar chalcone product. By visualizing the spots under UV light, one can observe the consumption of reactants and the formation of the product, thereby determining when the reaction is complete. rsc.orgjetir.org

Following the reaction, Column Chromatography is often employed for the purification of the crude product. This technique works on the same principles as TLC but on a larger scale, allowing for the separation of the desired chalcone from any unreacted starting materials or byproducts. nih.gov The purity of the collected fractions is then typically confirmed again by TLC.

Theoretical and Computational Investigations of 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Quantum Chemical Calculation Approaches for Electronic Structure and Properties

Quantum chemical calculations are pivotal in elucidating the intricate relationship between the molecular structure and the electronic characteristics of a compound. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, these methods can predict its geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means of determining a molecule's ground-state properties.

For this compound, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, confirming the expected E conformation of the α,β-unsaturated ketone system. The presence of the fluorine atom on the phenyl ring is predicted to induce subtle changes in the geometry and electronic distribution compared to the unsubstituted parent chalcone (B49325).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the cinnamoyl system, while the LUMO would also be distributed across this conjugated framework. The precise energies and the resulting gap would be quantified by DFT calculations, providing a measure of its kinetic stability and potential for charge transfer interactions.

| Parameter | Conceptual Value | Significance |

|---|---|---|

| EHOMO | Relatively High (Negative Value) | Electron-donating ability |

| ELUMO | Relatively Low (Negative Value) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicator of chemical reactivity and kinetic stability |

Prediction of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom, indicating its high electrophilicity and role as a primary site for protonation and coordination to Lewis acids. The fluorine atom would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms. This visual representation of charge distribution is critical for understanding intermolecular interactions and guiding the prediction of reaction mechanisms.

Elucidation of Reactivity Descriptors and Sites of Chemical Attack

Building upon the electronic structure calculations, a set of reactivity descriptors can be derived to provide a more quantitative understanding of the chemical behavior of this compound.

Global and Local Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), are calculated from the HOMO and LUMO energies. These indices provide a general measure of a molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Local reactivity descriptors, often derived from Fukui functions, pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely identify the carbonyl carbon as a primary electrophilic site and the β-carbon of the enone system as another site susceptible to nucleophilic addition (Michael addition).

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ2/(2η) | Propensity to accept electrons |

Identification of Preferred Sites for Dimerization and Intermolecular Interactions

Computational studies can also shed light on how molecules of this compound interact with each other. The MEP surface provides initial clues, suggesting that intermolecular interactions would likely be governed by electrostatic attractions, such as C-H···O and C-H···F hydrogen bonds.

Furthermore, computational modeling can be used to explore the potential for dimerization. By calculating the interaction energies of different dimer configurations, the most stable arrangement can be identified. These studies might reveal, for instance, that dimers are formed through hydrogen bonding involving the carbonyl group and phenyl ring hydrogens, or through π-π stacking interactions between the aromatic rings. Such information is crucial for understanding the solid-state packing of the compound and its physical properties.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in optical computing, telecommunications, and signal processing. researchgate.net Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, have been extensively investigated for their NLO properties. researchgate.net Chalcones fit this structural motif and are considered promising candidates for NLO materials. analis.com.myrsc.org

Theoretical quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the second-order NLO response.

The table below summarizes key NLO parameters as they are typically calculated in computational studies. While specific values for this compound are not available in the cited literature, the data for a related chalcone illustrates the type of information generated.

| Parameter | Description | Typical Computational Method | Significance |

| μ (Dipole Moment) | A measure of the separation of positive and negative electrical charges within a molecule. | DFT | A large dipole moment can contribute to a higher NLO response. |

| <α> (Mean Polarizability) | The average ability of the molecule's electron cloud to be distorted by an external electric field. | DFT | Relates to the linear optical properties of the material. |

| Δα (Anisotropy of Polarizability) | The difference in polarizability along different molecular axes. | DFT | Indicates the directional dependence of the molecule's response to an electric field. |

| β₀ (First Hyperpolarizability) | A measure of the second-order nonlinear optical response of a molecule. | DFT | A large β₀ value is a primary indicator of a material's potential for second harmonic generation (SHG) and other NLO applications. |

This table is illustrative of the parameters calculated in NLO studies. The values are dependent on the specific molecule and computational method used.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling techniques, especially molecular docking, are crucial in drug discovery and development. They predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the characterization of binding affinity and interaction patterns at the molecular level. biotech-asia.org

Chalcone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net Molecular docking studies are frequently employed to elucidate the mechanisms behind these activities by identifying potential protein targets and predicting ligand-receptor interactions.

While specific docking studies for this compound were not prominently featured in the surveyed literature, studies on analogous chalcones provide insight into the likely interactions. Common protein targets for chalcone derivatives include Epidermal Growth Factor Receptor (EGFR), the p53-MDM2 complex, and various kinases. nih.govresearchgate.net

In a typical molecular docking workflow, the three-dimensional structures of the ligand (the chalcone) and the receptor are prepared, and a docking algorithm calculates the most stable binding poses. The results are often ranked by a scoring function, which estimates the binding free energy (ΔG). A lower binding energy generally indicates a more stable and favorable interaction.

For instance, docking studies of various chalcone analogues against the EGFR have reported binding energies in the range of -7.5 to -8.4 kcal/mol. researchgate.net These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. researchgate.net Similarly, other studies have investigated chalcone derivatives as inhibitors of the CK2 protein, with results indicating a high affinity for the protein surface. biointerfaceresearch.com

The following table details typical interactions observed in docking studies of chalcone derivatives with protein targets.

| Interaction Type | Description | Key Molecular Features Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of the chalcone; hydroxyl or amine groups on the protein's amino acid residues (e.g., Asp, His). |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl rings of the chalcone; nonpolar amino acid residues (e.g., Val, Leu, Ile) in the receptor's binding cavity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the chalcone and aromatic residues (e.g., Phe, Tyr, Trp) of the protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the ligand and receptor that are in close proximity. |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms that can be achieved by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the potential energy surface (PES) of the molecule. uni-muenchen.de

For chalcones like this compound, key conformational features include the planarity of the molecule and the dihedral angles between the two phenyl rings and the central enone bridge. The molecule generally adopts a trans configuration about the olefinic double bond. researchgate.net

Computational methods can be used to perform a relaxed PES scan, where specific dihedral angles are systematically varied, and the energy of the molecule is minimized at each step. uni-muenchen.de This process helps to identify low-energy conformers (stable states) and the energy barriers between them (transition states).

For example, in a related compound, (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the prop-2-en-1-one group and the benzene (B151609) ring was found to be 19.33(6)°. researchgate.net The degree of twisting between the aromatic rings can influence the extent of π-conjugation, which in turn affects the electronic properties of the molecule, including its NLO characteristics and its ability to fit into a receptor's binding site. The energy landscape provides a map of the relative stabilities of different conformations, with energy minima corresponding to the most probable shapes the molecule will adopt.

The following table outlines key dihedral angles that are typically analyzed in the conformational studies of chalcones.

| Dihedral Angle | Atoms Defining the Angle | Significance |

| Ring A - Enone Bridge | C-C-C=C | Describes the twist of the first phenyl ring relative to the central unsaturated system. |

| Ring B - Enone Bridge | C=C-C=O | Describes the twist of the second phenyl ring relative to the central unsaturated system. |

| Inter-ring Angle | (Plane of Ring A) - (Plane of Ring B) | Defines the overall planarity and shape of the molecule, impacting π-conjugation and potential for intermolecular interactions like π-π stacking. |

Note: "Ring A" typically refers to the phenyl ring attached to the carbonyl group, and "Ring B" refers to the phenyl ring attached to the β-carbon of the enone system.

Exploration of Structure Activity Relationships and Molecular Mechanisms in Biological Contexts

Mechanistic Investigations of Antioxidant Activity

Chalcone (B49325) derivatives are recognized for their antioxidant properties, which are crucial in counteracting oxidative stress implicated in numerous diseases. who.intnih.gov The antioxidant capacity of these compounds is generally attributed to their ability to neutralize reactive oxygen and nitrogen species (ROS/RNS). nih.gov

The primary mechanism by which chalcones scavenge free radicals is through the donation of a hydrogen atom or an electron. Theoretical studies, often employing density functional theory (DFT), have elucidated several potential pathways for chalcone derivatives. nih.govresearchgate.net The Hydrogen Atom Transfer (HAT) mechanism is a key process where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com

Other significant theoretical mechanisms for radical scavenging by the chalcone scaffold include Single Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.govresearchgate.net In the SET-PT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton. The SPLET pathway involves the initial loss of a proton from the antioxidant, followed by an electron transfer to the radical species. The feasibility of these pathways is influenced by factors such as the chemical structure of the chalcone, the nature of its substituents, and the solvent environment. nih.gov

Table 1: Theoretical Free Radical Scavenging Mechanisms of Chalcones

| Mechanism | Description | Reference |

|---|---|---|

| HAT (Hydrogen Atom Transfer) | The antioxidant directly donates a hydrogen atom to a free radical. | nih.gov |

| SET-PT (Single Electron Transfer-Proton Transfer) | An initial transfer of an electron from the antioxidant to the radical, followed by a proton transfer. | nih.govnih.gov |

| SPLET (Sequential Proton Loss Electron Transfer) | The antioxidant first loses a proton (deprotonation), followed by the transfer of an electron to the radical. | nih.govresearchgate.net |

| RAF (Radical Adduct Formation) | The free radical adds to the chalcone molecule, forming a more stable radical adduct. | nih.gov |

Molecular Basis of Anticancer Properties

Chalcones have demonstrated a wide range of anticancer activities, affecting various stages of cancer progression. nih.govsmolecule.com Their therapeutic potential stems from their ability to interact with multiple cellular pathways that are often dysregulated in cancer.

A primary anticancer mechanism of chalcone derivatives is the inhibition of cancer cell proliferation. mdpi.com Many chalcones function as antimitotic agents by disrupting microtubule dynamics. mdpi.com They can inhibit the polymerization of tubulin, a critical protein for the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, which prevents cell division and proliferation. mdpi.com The development of resistance to existing anticancer drugs is a major clinical challenge, and novel agents like chalcone derivatives are being investigated to overcome these resistance mechanisms. mdpi.com

Beyond halting proliferation, chalcones can actively induce programmed cell death, or apoptosis, in cancer cells. smolecule.com This is a critical mechanism for eliminating malignant cells. Studies on various chalcone derivatives show they can trigger apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This often involves the cleavage of Poly(ADP-ribose) polymerase-1 (PARP), a protein involved in DNA repair whose cleavage by caspases is a hallmark of apoptosis. mdpi.comnih.gov Furthermore, combination therapies involving chalcone-like structures have been shown to markedly increase the expression of cleaved caspase-3 (CC3), a key executioner caspase in the apoptotic cascade. nih.gov

Table 2: Potential Anticancer Mechanisms of Chalcone Derivatives

| Mechanism | Cellular Effect | Key Molecular Events | Reference |

|---|---|---|---|

| Inhibition of Cell Proliferation | Cell cycle arrest at G2/M phase | Disruption of microtubule polymerization | mdpi.com |

| Induction of Apoptosis | Programmed cell death | Activation of caspases (e.g., Caspase-3), cleavage of PARP | mdpi.comnih.gov |

| Enzyme Inhibition | Disruption of cancer metabolism and signaling | Inhibition of enzymes like COX-2, kinases (e.g., CDK1, AURKB) | nih.govnih.govresearchgate.net |

Chalcones can selectively inhibit enzymes that are crucial for cancer cell survival and metabolism. One notable target is the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors and contributes to inflammation and cancer progression. nih.gov Molecular modeling studies have shown that the chalcone scaffold can fit into the active site of the COX-2 enzyme. The substituents on the phenyl rings can form specific interactions within the binding site, such as near the secondary pocket defined by amino acids like His90 and Arg513, leading to selective inhibition. nih.gov Other enzymes implicated as targets for chalcone-related compounds in cancer therapy include cyclin-dependent kinase 1 (CDK1) and Aurora B kinase (AURKB), which are critical regulators of the cell cycle. nih.govresearchgate.net

Understanding Anxiolytic-like Effects and Interactions with Neurotransmitter Systems

The neuropharmacological potential of chalcones is an emerging area of research. Their activity in the central nervous system may be linked to their antioxidant properties and their ability to modulate key neurotransmitter systems.

Computational and in vitro studies on chalcone derivatives have revealed their potential to act as inhibitors of enzymes that metabolize neurotransmitters. nih.gov Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. nih.govresearchgate.net Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism used by many antidepressant and anxiolytic drugs. Docking simulations predict that chalcones can bind strongly within the active site of MAO-B, interacting with the FAD cofactor and key amino acid residues. nih.gov

Similarly, Catechol-O-methyltransferase (COMT) is another key enzyme in the degradation pathway of dopamine. nih.gov Chalcone derivatives have shown the potential to interact with COMT, which could protect neurotransmitters from degradation. nih.gov Beyond direct enzyme inhibition, related α,β-unsaturated amides have been shown to possess anticonvulsant properties, potentially through mechanisms such as the blocking of chloride channels, indicating a broader interaction with neuronal signaling pathways. nih.gov

Table 3: Potential Neuromodulatory Targets of Chalcone Derivatives

| Enzyme/Target | Function | Effect of Inhibition by Chalcones | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Degrades monoamine neurotransmitters (e.g., dopamine) | Potential increase in neurotransmitter levels | nih.gov |

| Catechol-O-methyltransferase (COMT) | Degrades catecholamine neurotransmitters (e.g., dopamine) | Potential increase in neurotransmitter levels | nih.gov |

| Cholinesterases (AChE, BuChE) | Degrade the neurotransmitter acetylcholine (B1216132) | Potential increase in acetylcholine levels | nih.gov |

| Chloride Channels | Mediate inhibitory neurotransmission | Blockade can modulate neuronal excitability | nih.gov |

Molecular Docking and Binding Studies with GABAergic Receptors

While specific molecular docking studies for 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one with GABAergic receptors are not extensively detailed in publicly available literature, the broader class of chalcones has been identified as modulators of GABA-A receptors. researchgate.netmdpi.com GABA-A receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. nih.gov

Computational docking analyses on analogous chalcone derivatives suggest that these molecules can act as positive allosteric modulators. nih.govnih.gov It is hypothesized that chalcones bind to a site on the GABA-A receptor that is distinct from the binding sites of benzodiazepines, barbiturates, and neurosteroids. nih.gov The binding of chalcones is thought to potentiate the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The interaction is likely stabilized by a combination of hydrophobic and electrostatic interactions between the chalcone molecule and amino acid residues within the receptor's binding pocket. The presence and position of substituents on the aromatic rings of the chalcone scaffold are critical in determining the affinity and efficacy of this interaction. researchgate.net

Exploration of Receptor Activation and Modulatory Mechanisms

The modulatory effects of chalcone derivatives on GABA-A receptors are typically studied using electrophysiological techniques, such as the whole-cell patch-clamp method, on cells expressing specific subtypes of the receptor. nih.gov Studies on retrochalcone derivatives, which are structurally related to chalcones, have shown that they can potentiate GABA-evoked currents in both recombinant and native GABA-A receptors. nih.govnih.gov

This potentiation is often concentration-dependent and demonstrates a supra-additive effect when co-applied with other modulators like pentobarbital (B6593769) or neurosteroids, suggesting a distinct mechanism of action. nih.gov The modulatory activity of chalcones is not uniform across all GABA-A receptor subtypes; the specific subunit composition of the receptor pentamer influences the binding and efficacy of these compounds. For instance, some chalcone derivatives show a more pronounced effect on γ-subunit-containing receptors. nih.gov The presence of hydroxyl, methoxy, or halogen groups on the chalcone's phenyl rings can significantly influence their modulatory activity. researchgate.net

Investigation of Antimicrobial Activity Mechanisms

Chalcones and their fluorinated derivatives have demonstrated significant potential as antimicrobial agents. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with microbial growth and survival through various mechanisms. The presence of the α,β-unsaturated ketone moiety is considered crucial for their biological activity, as it can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes. jchemrev.com

The introduction of a fluorine atom, as in this compound, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. nih.gov Studies on various fluorinated chalcones have shown inhibitory activity against a range of pathogenic bacteria and fungi. The specific substitution pattern on the aromatic rings influences the spectrum and potency of the antimicrobial effect.

| Compound/Derivative | Bacterial Strain | Fungal Strain | Activity |

| Fluorinated Chalcones | Staphylococcus aureus | Candida albicans | Potent to moderate inhibition |

| Fluorinated Chalcones | Bacillus subtilis | Moderate inhibition | |

| Fluorinated Chalcones | Escherichia coli | Moderate to low inhibition | |

| Fluorinated Chalcones | Pseudomonas aeruginosa | Low inhibition |

This table represents a general summary of findings for fluorinated chalcones and may not be specific to this compound.

Chalcones have been investigated for their anti-inflammatory properties, which are mediated through the modulation of various signaling pathways involved in the inflammatory response. nih.gov One of the key mechanisms is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). guidechem.com

Some chalcone derivatives have been shown to directly target the NLRP3 protein, thereby inhibiting its activation. guidechem.com Another important anti-inflammatory pathway targeted by chalcones is the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Chalcones can suppress the activation of NF-κB, leading to a downregulation of these inflammatory mediators. researchgate.net

Systemic Analysis of Fluorine Substitution's Influence on Biological Activity Profiles

The substitution of hydrogen with fluorine in organic molecules is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. In the context of chalcones, the introduction of a fluorine atom can have several significant effects. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets. nih.gov

Furthermore, the lipophilicity of the molecule is often increased with fluorine substitution, which can improve its ability to cross cell membranes and reach its site of action. nih.gov This enhanced lipophilicity is also associated with increased metabolic stability, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. nih.gov Studies comparing fluorinated and non-fluorinated chalcones have often demonstrated that the fluorinated analogues exhibit superior potency in various biological assays, including antimicrobial and anticancer activities. nih.govnih.gov The position of the fluorine atom on the phenyl ring is also a critical determinant of its biological effect, with different isomers showing varying levels of activity.

Structure-Related Studies on Spermicidal Activity

The spermicidal potential of chalcone derivatives has been explored, with studies indicating that the α,β-unsaturated ketone framework is a key structural feature for this activity. A study on a series of (E)-3-(aryl/heteroaryl)-1-phenylprop-2-en-1-ones demonstrated that these compounds possess spermicidal effects. The mechanism of action is thought to involve the disruption of sperm membrane integrity and function, leading to immobilization and death of spermatozoa.

The structure-activity relationship studies within this class of compounds suggest that the nature and position of substituents on both aromatic rings play a significant role in modulating the spermicidal potency. While specific data for this compound was not explicitly detailed in the available research, the general findings for fluorinated aryl-substituted chalcones suggest that the presence of a halogen, such as fluorine, can contribute to the spermicidal activity. The lipophilic character imparted by the fluorine atom may enhance the compound's interaction with the lipid-rich sperm membrane.

Applications in Chemical Research and Diversified Fields

Utility as a Versatile Scaffold in Medicinal Chemistry Research and Drug Design

The compound 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, as a member of the chalcone (B49325) family, serves as a "privileged structure" in the realm of medicinal chemistry and drug design. nih.govmdpi.com This designation is attributed to its simple, yet versatile, 1,3-diaryl-2-propen-1-one framework, which allows for straightforward synthesis and extensive structural modifications. mdpi.comresearchgate.netnih.gov Medicinal chemists are particularly drawn to this scaffold due to the ease with which the hydrogen atoms can be manipulated, enabling the creation of a diverse library of derivatives with a wide spectrum of biological activities. mdpi.comresearchgate.netnih.gov

The core structure of chalcones, including this compound, is a key intermediate in the biosynthesis of flavonoids and isoflavonoids in plants. mdpi.com This natural origin has inspired the synthesis of numerous analogues with potential therapeutic applications. The exploration of chalcone derivatives has led to the discovery of compounds with a broad range of pharmacological properties, underscoring the value of this scaffold in the development of new therapeutic agents. mdpi.com The ability to readily synthesize and modify the chalcone backbone facilitates the establishment of structure-activity relationships, a critical aspect of rational drug design. mdpi.com

Table 1: Key Attributes of the Chalcone Scaffold in Medicinal Chemistry

| Attribute | Description |

| Structural Simplicity | The 1,3-diaryl-2-propen-1-one core is readily accessible through established synthetic methods like the Claisen-Schmidt condensation. mdpi.comresearchgate.net |

| Synthetic Accessibility | Ease of synthesis allows for the generation of a large number of derivatives for screening and optimization. nih.gov |

| Chemical Tractability | The scaffold's reactivity permits a wide range of chemical modifications to fine-tune its biological and physicochemical properties. mdpi.comnih.gov |

| Biological Promiscuity | Chalcone derivatives have demonstrated a wide array of biological activities, making them attractive starting points for drug discovery programs. nih.govmdpi.com |

Potential in Material Science: Organic Electronics and Photonic Device Development

The unique molecular architecture of this compound, featuring a conjugated π-electron system, imparts it with interesting optical and electronic properties, making it a candidate for investigation in material science. researchgate.net Chalcone derivatives are known for their non-linear optical (NLO) properties, which are crucial for applications in organic electronics and photonic devices. researchgate.netspringernature.com The intramolecular charge transfer (ICT) process, facilitated by the presence of electron-donating and electron-withdrawing groups on the aromatic rings, can be tuned to achieve desired optical characteristics. researchgate.net

The structural tunability of chalcones allows researchers to modify their optoelectronic properties by introducing various substituents. um.edu.my This ability to fine-tune the molecular structure is essential for tailoring materials to meet the specific requirements of different optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netum.edu.my Research in this area focuses on synthesizing new chalcone derivatives and characterizing their photophysical and electrochemical properties to assess their potential for integration into advanced electronic and photonic devices. researchgate.net

Significant Role as Precursors for the Synthesis of Complex Heterocyclic Compounds

Chalcones, including this compound, are highly valued as versatile precursors for the synthesis of a wide variety of complex heterocyclic compounds. nih.govrdd.edu.iq The α,β-unsaturated ketone moiety within the chalcone structure provides a reactive site for various cyclization reactions, enabling the construction of diverse heterocyclic ring systems. thepharmajournal.com One of the most common applications of chalcones in heterocyclic synthesis is the preparation of pyrazolines. thepharmajournal.comcore.ac.uk

The reaction of a chalcone with hydrazine (B178648) or its derivatives leads to the formation of pyrazoline rings through a cyclocondensation reaction. thepharmajournal.comcore.ac.uk This method is a straightforward and efficient route to a class of heterocyclic compounds that themselves exhibit a broad range of biological activities. thepharmajournal.com The versatility of chalcones as synthetic intermediates extends beyond pyrazolines, with their use in the synthesis of other heterocyclic systems being an active area of research. rdd.edu.iq The ability to readily access these complex structures from simple chalcone precursors is of significant importance in synthetic organic chemistry. nih.govthepharmajournal.com

Table 2: Examples of Heterocyclic Systems Derived from Chalcones

| Heterocyclic System | Synthetic Approach |

| Pyrazolines | Cyclization of chalcones with hydrazine or substituted hydrazines. thepharmajournal.comcore.ac.uk |

| Isoxazoles | Reaction of chalcones with hydroxylamine. thepharmajournal.com |

| Thiazines | Cyclization reactions involving sulfur-containing reagents. thepharmajournal.com |

| Oxazines | Reactions leading to the formation of six-membered rings containing oxygen and nitrogen. thepharmajournal.com |

Exploration in Agrochemical Research for Novel Bioactive Agents

The biological activity of chalcone derivatives extends to the field of agrochemical research, where they are being investigated as potential sources of novel bioactive agents. nih.gov The structural diversity of chalcones allows for the development of compounds with a range of effects on agricultural pests and pathogens. nih.govjournalejmp.com Research has demonstrated that both natural and synthetic chalcones can exhibit insecticidal, fungicidal, and herbicidal properties. nih.govpreprints.orgscielo.br

The mode of action of chalcones in an agricultural context is varied and depends on the specific structure of the compound and the target organism. nih.gov For instance, some chalcones have been shown to inhibit the growth of fungal pathogens that cause significant crop damage. nih.govpreprints.org Others have demonstrated insecticidal activity against various agricultural pests. nih.govjournalejmp.com The potential for developing eco-friendly pesticides and herbicides from chalcone-based compounds is an area of ongoing research, driven by the need for sustainable agricultural practices. nih.govscielo.br The low toxicity of some chalcone derivatives to crops makes them particularly attractive candidates for further development. preprints.orgamazonaws.com

Physicochemical Studies: Investigation of Solute-Solvent and Solvent-Solvent Interactions

The physicochemical properties of chalcones, such as this compound, are the subject of scientific investigation to understand their behavior in different solvent environments. researchgate.net These studies are crucial for applications in various fields, including pharmaceuticals and material science, where the interaction of a compound with its surrounding medium is of paramount importance. researchgate.net

Physicochemical studies on chalcones often involve the measurement of properties such as density, refractive index, solubility, and conductance in various solvents. researchgate.net These experimental data provide insights into the nature of solute-solvent and solvent-solvent interactions. researchgate.net For example, the fluorescence intensity of some chalcone-based compounds has been shown to be highly dependent on the polarity of the solvent, a phenomenon that can be exploited in the development of fluorescent sensors. nih.gov Understanding these fundamental physicochemical properties is essential for optimizing the performance of chalcone derivatives in their intended applications. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Chalcones

The traditional Claisen-Schmidt condensation for synthesizing chalcones, while effective, often relies on harsh conditions and hazardous solvents. rjpn.orgsaudijournals.com The future of chalcone (B49325) synthesis, including for 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, lies in the adoption of green and sustainable practices that minimize environmental impact while maximizing efficiency. rjpn.orgresearchgate.net

Emerging eco-friendly methods focus on alternative energy sources, benign solvents, and reusable catalysts. rjpn.orgsaudijournals.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields. ekb.egfrontiersin.org Similarly, ultrasound-assisted methods offer an energy-efficient alternative to conventional heating, promoting faster and more efficient reactions. researchgate.netekb.eg

Solvent-free reactions and the use of water as a green solvent are also gaining traction. researchgate.net The development of solid acid catalysts and biocatalysts, such as enzymes, presents a promising avenue for creating highly selective and environmentally friendly synthetic pathways. rjpn.orgresearchgate.net These advancements are crucial for the large-scale and sustainable production of this compound and its derivatives.

Table 1: Comparison of Conventional and Green Synthetic Methods for Chalcones

| Feature | Conventional Methods (e.g., Claisen-Schmidt) | Green Synthetic Methods |

| Energy Source | Conventional heating | Microwaves, Ultrasound |

| Solvents | Often organic, potentially hazardous | Water, solvent-free conditions |

| Catalysts | Strong acids or bases | Solid acids, biocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Environmental Impact | Higher waste generation | Reduced waste, use of benign substances |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational studies offer a powerful platform for the rational design of new derivatives with tailored properties. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of chalcone derivatives and their biological activities. tandfonline.com This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Molecular docking simulations provide insights into the binding interactions between chalcones and their biological targets at the atomic level. researchgate.netnih.govmdpi.com This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the pharmacokinetic and toxicological profiles of new chalcone analogs early in the discovery process, reducing the likelihood of late-stage failures. tandfonline.comnih.gov These computational approaches, when used in concert, can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Discovery of New Molecular Targets and Biological Mechanisms of Action

Chalcones are known to interact with a wide array of biological targets, contributing to their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov A key area of future research for this compound will be the identification of novel molecular targets and the elucidation of their underlying mechanisms of action. nih.govresearchgate.net

The introduction of a fluorine atom into the chalcone structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to interactions with new and unexpected biological targets. saudijournals.com Advanced chemoproteomics and target fishing techniques can be employed to identify the cellular proteins that directly bind to this compound.

Understanding the precise molecular interactions and the subsequent downstream signaling pathways will be crucial for the rational development of this compound for specific therapeutic applications. nih.govrsc.org For example, identifying its role in modulating key cellular processes such as apoptosis, cell cycle regulation, or inflammatory responses will open up new avenues for its use in treating various diseases. nih.gov

Rational Design and Synthesis of Advanced Derivatives for Targeted Applications

The versatility of the chalcone scaffold allows for extensive chemical modification, enabling the rational design and synthesis of advanced derivatives with enhanced potency, selectivity, and targeted delivery. nih.govmdpi.com For this compound, future research will focus on creating analogs with specific functionalities to address particular biological challenges.

One promising strategy is molecular hybridization, where the chalcone scaffold is combined with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. nih.gov For instance, incorporating groups that target specific cell surface receptors or enzymes could lead to the development of highly selective anticancer or anti-inflammatory agents.

Another approach involves the synthesis of derivatives with improved pharmacokinetic properties, such as enhanced solubility, bioavailability, and metabolic stability. This can be achieved through the introduction of specific functional groups or by formulating the chalcone into advanced drug delivery systems like nanoparticles or hydrogels. mdpi.com The goal is to design and synthesize next-generation chalcones that are not only highly effective but also have favorable drug-like properties.

Synergistic Integration of Experimental and Theoretical Approaches in Chalcone Research

The future of research into this compound will be characterized by a close and synergistic integration of experimental and theoretical methodologies. nih.govmdpi.com This integrated approach will be essential for accelerating the pace of discovery and for gaining a deeper understanding of the structure-activity relationships of this class of compounds.

Computational studies, as discussed earlier, can guide the design of new derivatives and predict their properties, thereby streamlining the synthetic process. researchgate.net The synthesized compounds can then be subjected to rigorous experimental evaluation to validate the computational predictions and to provide crucial data for refining the theoretical models. nih.govmdpi.com

This iterative cycle of design, synthesis, testing, and modeling will enable a more efficient exploration of the chemical space around the this compound scaffold. By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, researchers can more effectively navigate the complex landscape of drug discovery and materials science, ultimately unlocking the full potential of this promising fluorinated chalcone.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 3-fluorobenzaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH in ethanol) . Key variables include:

- Solvent choice : Methanol or ethanol impacts reaction kinetics; ethanol minimizes side reactions like aldol adduct formation.

- Temperature : Heating at 60–80°C accelerates enolate formation but may require reflux control to avoid decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity. Monitor via TLC and NMR for intermediates (e.g., chalcone formation).

Q. How can structural characterization of this chalcone derivative be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Confirm the (E)-configuration via H NMR coupling constants ( for α,β-unsaturated ketones) . Fluorine-19 NMR detects electronic effects of the 3-fluorophenyl group.

- X-ray crystallography : Use SHELX software for structure refinement . For example, bond lengths in the enone system (C=O: ~1.22 Å, C=C: ~1.32 Å) should align with DFT-optimized geometries .

Q. What purification strategies mitigate challenges posed by fluorinated substituents?

Methodological Answer: Fluorine’s electronegativity increases polarity, complicating crystallization. Strategies include:

- Solvent tuning : Use mixed solvents (e.g., ethanol/water) to enhance crystal nucleation.

- Slow evaporation : For single-crystal growth, optimize solvent saturation and temperature gradients .

Advanced Research Questions

Q. How do computational studies resolve contradictions in experimental data (e.g., HOMO-LUMO gaps vs. observed reactivity)?

Methodological Answer: Discrepancies arise from solvent effects or crystal packing. For example:

- DFT calculations : Compare gas-phase vs. solvent-polarized models (e.g., PCM in Gaussian) to reconcile computed HOMO-LUMO gaps (~3.5–4.0 eV) with experimental UV-Vis data .

- Crystal packing analysis : Use Mercury CSD to evaluate intermolecular interactions (e.g., C–H···F contacts) that alter electronic properties .

Q. What methodologies identify non-linear optical (NLO) properties in this compound?

Methodological Answer:

- Hyperpolarizability measurements : Employ Kurtz-Perry powder SHG tests. Fluorine substitution enhances dipole alignment, increasing β values (~10–30 × 10 esu) .

- Theoretical modeling : CAM-B3LYP/6-311++G(d,p) basis sets predict charge transfer from the fluorophenyl to enone moiety, correlating with NLO activity .

Q. How do fluorinated chalcones interact with biological targets (e.g., enzymes), and what structural analogs enhance activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to tubulin or kinases. Fluorine’s van der Waals radius (~1.47 Å) fits hydrophobic pockets, improving affinity .

- SAR analysis : Compare with analogs like 3-(4-fluorophenyl) derivatives; meta-fluorine placement may sterically hinder binding compared to para-substituted variants .

Q. How can hydrogen-bonding patterns in crystalline forms be systematically analyzed for predictive crystal engineering?

Methodological Answer: Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs:

Q. What redox mechanisms govern the reactivity of the α,β-unsaturated ketone moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.